molecular formula C22H21N3O2 B11034674 2-[(2-methoxyphenyl)amino]-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(2-methoxyphenyl)amino]-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11034674
M. Wt: 359.4 g/mol
InChI Key: DHJMKEGHFIFNHA-UHFFFAOYSA-N
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Description

2-[(2-methoxyphenyl)amino]-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyphenyl)amino]-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves a multi-step process. One common method includes the condensation of 2-aminobenzamide with 2-methoxyphenyl isocyanate, followed by cyclization with 3-methylbenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as acetonitrile, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methoxyphenyl)amino]-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Strong bases like sodium hydroxide or acids like hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction can yield dihydroquinazoline derivatives.

Scientific Research Applications

2-[(2-methoxyphenyl)amino]-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-methoxyphenyl)amino]-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
  • 2-[(2-methoxyphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Uniqueness

2-[(2-methoxyphenyl)amino]-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-methylphenyl group may enhance its binding affinity to certain molecular targets compared to other similar compounds.

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

2-(2-methoxyanilino)-7-(3-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H21N3O2/c1-14-6-5-7-15(10-14)16-11-19-17(20(26)12-16)13-23-22(25-19)24-18-8-3-4-9-21(18)27-2/h3-10,13,16H,11-12H2,1-2H3,(H,23,24,25)

InChI Key

DHJMKEGHFIFNHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4=CC=CC=C4OC

Origin of Product

United States

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